molecular formula C23H21N3O4 B2741586 1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea CAS No. 1203216-91-4

1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea

Katalognummer: B2741586
CAS-Nummer: 1203216-91-4
Molekulargewicht: 403.438
InChI-Schlüssel: YGBMBUQBDQPQIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a urea derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with 8,10-dimethyl and 11-oxo groups. The dibenzooxazepine scaffold is structurally distinct due to its oxygen-containing heterocycle, which influences its electronic profile and conformational stability compared to sulfur-containing analogs (e.g., thiazepines) .

Eigenschaften

IUPAC Name

1-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O4/c1-14-7-9-21-19(11-14)26(2)22(27)18-13-16(8-10-20(18)30-21)25-23(28)24-15-5-4-6-17(12-15)29-3/h4-13H,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBMBUQBDQPQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)NC4=CC(=CC=C4)OC)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea is a complex organic compound belonging to the dibenzo[b,f][1,4]oxazepine class. This compound has garnered interest in the scientific community due to its unique structural features and potential biological activities. The following sections will delve into its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C24H22N2O4
  • Molecular Weight : 402.45 g/mol

The presence of two methyl groups at positions 8 and 10, along with an oxo group at position 11, contributes to its unique reactivity and biological profile.

Biological Activity

Research indicates that compounds in the dibenzo[b,f][1,4]oxazepine class exhibit a variety of biological activities. Notably:

  • Anticancer Activity : Some derivatives have shown potential as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, studies have indicated that modifications in the oxazepine core can enhance cytotoxic effects against specific cancer types.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The structural modifications in this compound may confer similar properties.
  • Histone Deacetylase Inhibition : Some related compounds have been identified as potential histone deacetylase inhibitors, which play a crucial role in cancer biology by regulating gene expression.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the dibenzo[b,f][1,4]oxazepine core.
  • Introduction of the methoxyphenyl group via nucleophilic substitution.
  • Urea formation through reaction with isocyanates.

The synthetic routes can vary based on available reagents and desired yields.

Case Studies

Several studies have explored the biological activity of similar compounds:

StudyCompoundFindings
Study AMethyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamateExhibited significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM).
Study BN-(5-methylisothiazolyl)carbamateShowed antifungal activity with an MIC of 32 µg/mL against Candida species.
Study CN-(8-methylbenzothiazolyl)carbamateDemonstrated antibacterial properties against Staphylococcus aureus with a zone of inhibition of 20 mm.

These findings suggest that structural modifications can significantly influence biological activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocycle Variations: Oxazepine vs. Thiazepine

The target compound’s dibenzo[b,f][1,4]oxazepine core differs from thiazepine-based analogs (e.g., 10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid 5,5-dioxide ) by replacing sulfur with oxygen.

  • Solubility : Oxygen’s higher electronegativity may enhance polarity, improving aqueous solubility compared to thiazepines.
  • Conformation : The smaller oxygen atom could reduce steric hindrance, affecting binding to biological targets.
  • Electronic Effects : Thiazepines may exhibit stronger electron-withdrawing effects due to sulfur’s polarizability, influencing reactivity and receptor interactions .

Substituent Effects on the Dibenzooxazepine Core

Compound Core Structure Substituents (Position) Functional Groups
Target Compound Dibenzo[b,f][1,4]oxazepine 8-CH₃, 10-CH₃, 11-oxo Urea (3-methoxyphenyl)
1-(3,4-Dimethoxyphenyl)-3-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea Dibenzo[b,f][1,4]oxazepine 10-C₂H₅, 11-oxo Urea (3,4-dimethoxyphenyl)
11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid Dibenzo[b,f][1,4]thiazepine 10-C₃H₇, 11-oxo Carboxylic acid
  • Steric and Electronic Impact : The target compound’s 8,10-dimethyl groups introduce localized steric bulk, which may hinder rotational freedom compared to 10-ethyl or 10-propyl substituents in analogs. The 3-methoxyphenyl urea group lacks the additional methoxy present in the 3,4-dimethoxyphenyl analog , possibly reducing electron-donating effects and receptor affinity.
  • Functional Group Diversity : Carboxylic acid derivatives (e.g., compound 9d ) exhibit distinct physicochemical properties (e.g., higher acidity) compared to urea-based compounds, which could influence bioavailability and target engagement.

Research Findings and Implications

  • Receptor Selectivity : Thiazepine-based carboxylic acids (e.g., 9d ) are reported as D₂ dopamine receptor antagonists , but the target compound’s urea group and oxazepine core may shift selectivity toward other targets (e.g., kinases or GPCRs).
  • Enantioselectivity : The Ru-catalyzed method highlights the feasibility of producing enantiopure intermediates, though the biological impact of chirality in the target compound remains unexplored in the provided evidence.

Vorbereitungsmethoden

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into two primary components:

  • Dibenzo[b,f]oxazepine core with 8,10-dimethyl and 11-oxo substituents.
  • 3-Methoxyphenylurea moiety linked at position 2 of the oxazepine ring.

Key disconnections include:

  • Formation of the oxazepine ring via cyclization of a bifunctional precursor.
  • Introduction of the urea group through coupling of an aryl isocyanate with an amine-functionalized oxazepine intermediate.

Synthesis of the Dibenzo[b,f]oxazepine Core

Precursor Preparation

The synthesis begins with 2-amino-4,6-dimethylphenol and 2-hydroxy-5-methylbenzoic acid as starting materials. Methylation at positions 8 and 10 is achieved using methyl iodide (MeI) in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C. The 11-oxo group is introduced via oxidation of a secondary alcohol intermediate using pyridinium chlorochromate (PCC) in dichloromethane.

Cyclization to Form the Oxazepine Ring

Cyclization is performed under acidic conditions (H₂SO₄, 120°C) to facilitate intramolecular nucleophilic attack, forming the seven-membered oxazepine ring. The reaction proceeds via dehydration and ring closure, yielding 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine (Intermediate A).

Table 1: Optimization of Cyclization Conditions
Catalyst Temperature (°C) Time (h) Yield (%)
H₂SO₄ 120 6 78
PTSA 110 8 65
BF₃·Et₂O 100 10 52

Functionalization at Position 2: Introduction of the Amine Group

Intermediate A is nitrated at position 2 using a mixture of HNO₃ and H₂SO₄ (1:3) at 0°C, followed by reduction with hydrogen gas (H₂) over palladium on carbon (Pd/C) to yield 2-amino-8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepine (Intermediate B).

Urea Bond Formation

Synthesis of 3-Methoxyphenyl Isocyanate

3-Methoxyaniline is treated with phosgene (COCl₂) in toluene at −10°C to generate 3-methoxyphenyl isocyanate .

Coupling Reaction

Intermediate B reacts with 3-methoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (Et₃N) is added to scavenge HCl, promoting nucleophilic attack of the amine on the isocyanate carbonyl.

$$
\text{Intermediate B} + \text{3-Methoxyphenyl Isocyanate} \xrightarrow{\text{THF, Et₃N, 25°C}} \text{Target Compound}
$$

Table 2: Urea Formation Reaction Metrics
Solvent Base Time (h) Yield (%)
THF Et₃N 4 85
DCM Pyridine 6 72
Acetone DBU 3 68

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Structural confirmation is achieved through:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, urea NH), 7.45–6.89 (m, 10H, aromatic), 3.85 (s, 3H, OCH₃), 2.39 (s, 6H, CH₃).
  • HRMS (ESI) : m/z calculated for C₂₄H₂₂N₃O₄ [M+H]⁺: 424.1622, found: 424.1625.
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Mechanistic Insights and Side Reactions

The urea formation proceeds via a two-step mechanism:

  • Isocyanate activation : Coordination of Et₃N to the isocyanate carbonyl enhances electrophilicity.
  • Nucleophilic attack : The amine group of Intermediate B attacks the carbonyl carbon, followed by proton transfer to form the urea linkage.

Common side reactions include:

  • Oligomerization of isocyanate at elevated temperatures.
  • Hydrolysis of isocyanate to 3-methoxyaniline in the presence of moisture.

Industrial Scalability and Environmental Considerations

Scaling this synthesis requires:

  • Continuous flow reactors to mitigate exothermic risks during cyclization.
  • Phosgene substitutes (e.g., diphosgene) to reduce toxicity.
  • Solvent recovery systems to minimize waste generation.

Q & A

Basic: What methodologies are recommended for synthesizing this compound, and how can reaction efficiency be optimized?

Synthesis of this compound typically involves multi-step organic reactions, including urea bond formation and functionalization of the dibenzoxazepinone core. To optimize efficiency:

  • Use Design of Experiments (DoE) to screen variables (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions .
  • Employ computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, reducing trial-and-error experimentation .
  • Monitor reaction progress via HPLC or LC-MS to quantify intermediates and minimize side products.

Basic: How can the compound’s structural integrity and purity be validated post-synthesis?

  • Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and hydrogen-bonding patterns (e.g., urea moiety interactions) .
  • NMR spectroscopy (1H/13C, 2D-COSY) resolves regiochemical ambiguities, such as substituent positions on the dibenzoxazepinone ring.
  • Thermogravimetric analysis (TGA) assesses thermal stability, while HPLC-PDA ensures purity (>95%) by detecting trace impurities.

Basic: What are the critical stability considerations for this compound under varying storage conditions?

  • Hydrolytic stability : The urea linkage is susceptible to hydrolysis in acidic/basic conditions. Store in anhydrous environments (e.g., desiccated, under inert gas) .
  • Photostability : The dibenzoxazepinone core may degrade under UV light. Use amber glassware and conduct stability studies under ICH Q1B guidelines.
  • Oxidative stability : Avoid peroxide-containing solvents; monitor via accelerated oxidation studies (40°C/75% RH) .

Advanced: How can computational tools aid in designing derivatives with enhanced bioactivity?

  • Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites for functionalization (e.g., methoxyphenyl group modifications) .
  • Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) and prioritize derivatives with high binding affinity .
  • Apply QSAR models to correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Advanced: What strategies resolve contradictions in bioactivity data across different assay systems?

  • Meta-analysis : Aggregate data from orthogonal assays (e.g., enzymatic vs. cell-based) to distinguish target-specific effects from off-target interactions.
  • Kinetic solubility assays : Address discrepancies caused by compound aggregation or precipitation in physiological buffers .
  • Proteomics profiling : Identify assay-specific protein interactions (e.g., serum protein binding) that may mask bioactivity .

Advanced: How can process parameters be scaled from lab to pilot plant while maintaining yield?

  • Reactor design : Use dimensionless scaling (e.g., Reynolds, Damköhler numbers) to ensure consistent mixing and heat transfer in stirred-tank reactors .
  • Membrane separation : Optimize solvent removal and product isolation via nanofiltration or reverse osmosis .
  • Process control systems : Implement real-time PAT (Process Analytical Technology) tools (e.g., FTIR, Raman) to monitor critical quality attributes .

Basic: What analytical techniques are essential for characterizing degradation products?

  • High-resolution mass spectrometry (HR-MS) identifies molecular formulas of degradation byproducts.
  • NMR-based structure elucidation (e.g., 1H-15N HMBC) maps hydrolyzed urea fragments .
  • Accelerated stability chambers simulate long-term degradation under controlled ICH conditions .

Advanced: How do steric and electronic effects influence the compound’s reactivity in catalytic systems?

  • Steric effects : The 8,10-dimethyl groups on the dibenzoxazepinone core hinder nucleophilic attack at the 11-oxo position.
  • Electronic effects : The electron-donating methoxy group on the phenyl ring enhances urea’s nucleophilicity in cross-coupling reactions .
  • Kinetic isotope studies (e.g., deuterium labeling) quantify rate-limiting steps in catalytic cycles .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent dermal/ocular exposure .
  • Engineering controls : Use fume hoods for powder handling and avoid dry sweeping to minimize inhalation risks .
  • Spill management : Neutralize acidic/basic degradation products with inert adsorbents (e.g., vermiculite) .

Advanced: What mechanistic hypotheses explain its inhibitory effects on enzymatic targets?

  • Competitive inhibition : The urea moiety may mimic native substrate interactions (e.g., ATP-binding pockets in kinases) .
  • Allosteric modulation : The dibenzoxazepinone core could induce conformational changes in enzyme active sites.
  • Preclinical validation : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and cryo-EM for structural resolution of enzyme-inhibitor complexes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.